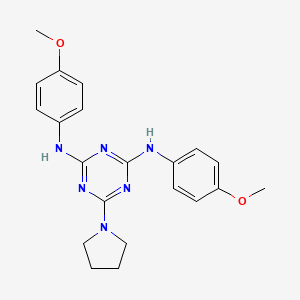

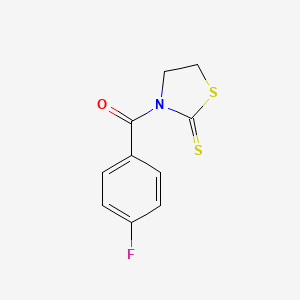

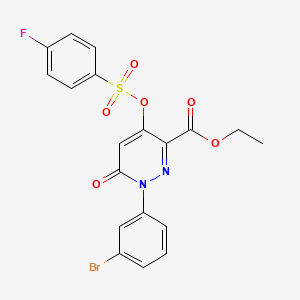

![molecular formula C28H28FN3O3S B2990166 7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 892783-83-4](/img/structure/B2990166.png)

7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a quinolinone derivative, which is a class of compounds known for their diverse biological activities . It contains a benzylpiperazine moiety, which is a common feature in many pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a benzylpiperazine moiety with a quinolinone core, possibly through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core, a benzylpiperazine moiety, and a sulfonyl group attached to a methylphenyl group .Chemical Reactions Analysis

As a quinolinone derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic aromatic substitution or nucleophilic addition at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the quinolinone and benzylpiperazine moieties might confer basicity, while the sulfonyl group might enhance its water solubility .Scientific Research Applications

Synthesis and Structural Studies

The research into compounds structurally related to 7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one focuses on their synthesis, molecular structure, and potential biological activities. These studies provide insights into the chemical properties and reactivity of such compounds, contributing to the development of novel pharmaceuticals and materials.

Synthesis and Derivatives : The efficient synthesis of quinoline derivatives, including processes involving condensation reactions and cyclization, highlights the chemical flexibility and potential for creating diverse compounds with various biological activities. The synthesis of related compounds like 1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic acid derivatives demonstrates the versatility of quinoline scaffolds in medicinal chemistry (Chu & Claiborne, 1987).

Chemical Stability and Cytotoxic Properties : Investigations into quinoline-3-carbaldehyde hydrazones bearing a triazole or benzotriazole moiety reveal their chemical stability and in vitro cytotoxic properties against human tumor cell lines. This suggests the potential of quinoline derivatives in developing anticancer agents (Korcz et al., 2018).

Molecular Structure Analysis : Detailed analysis of the molecular structure, including conformational studies and intramolecular interactions, provides essential information for understanding the biological activity and pharmacokinetics of quinoline derivatives. For example, the study of the structure of marbofloxacin, a quinoline derivative, offers insights into its interaction with biological targets (Shen et al., 2012).

Catalytic Applications : The use of quinoline derivatives in catalytic processes, such as the synthesis of pyran derivatives using a nanocrystalline titania-based sulfonic acid material, showcases the application of these compounds beyond pharmacology. This highlights the role of quinoline derivatives in green chemistry and the synthesis of complex organic molecules (Murugesan et al., 2016).

Antimicrobial and Antitumor Activities : The design and synthesis of morpholine-, piperidine-, and N-substituted piperazine-coupled quinoxalines demonstrate potent antitumor activities. These findings contribute to the ongoing search for new therapeutic agents against cancer (Mamedov et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O3S/c1-20-7-6-10-22(15-20)36(34,35)27-19-30(2)25-17-26(24(29)16-23(25)28(27)33)32-13-11-31(12-14-32)18-21-8-4-3-5-9-21/h3-10,15-17,19H,11-14,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIKQXFKTBROQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

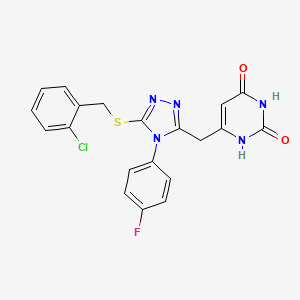

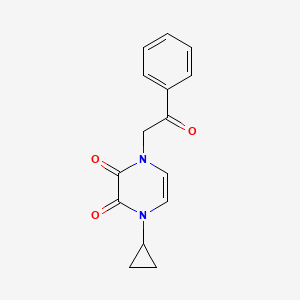

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2990083.png)

![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)